Cas no 2094274-66-3 (4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde)
4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2094274-66-3
- AKOS034001436
- Z2732438618
- EN300-26579954
- 4-[3-[2-(hydroxymethyl)azepan-1-yl]-3-oxopropoxy]-3-methoxybenzaldehyde
- 4-{3-[2-(hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde
- 4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde
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- Inchi: 1S/C18H25NO5/c1-23-17-11-14(12-20)6-7-16(17)24-10-8-18(22)19-9-4-2-3-5-15(19)13-21/h6-7,11-12,15,21H,2-5,8-10,13H2,1H3
- InChI Key: LDUBOAFQNLQJPR-UHFFFAOYSA-N
- SMILES: OCC1CCCCCN1C(CCOC1C=CC(C=O)=CC=1OC)=O
Computed Properties
- Exact Mass: 335.17327290g/mol
- Monoisotopic Mass: 335.17327290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 76.1Ų
4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26579954-0.05g |
4-{3-[2-(hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde |
2094274-66-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde
4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde (CAS No. 2094274-66-3): A Comprehensive Overview
4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde (CAS No. 2094274-66-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis, biological activity, and potential applications of this compound.
The chemical structure of 4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde is notable for its intricate arrangement of functional groups. The molecule consists of a benzaldehyde moiety substituted with a methoxy group at the 3-position and a complex side chain at the 4-position. The side chain includes an azepane ring with a hydroxymethyl substituent and a ketone group, making it a versatile scaffold for further chemical modifications.
The synthesis of 4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde typically involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common approach involves the coupling of an appropriately substituted benzaldehyde with a protected azepane derivative, followed by deprotection and oxidation steps to introduce the desired functional groups. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes, such as the use of transition-metal catalysts and green solvents.
In terms of biological activity, 4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde has shown promising results in various in vitro and in vivo studies. Research has indicated that this compound exhibits potent anti-inflammatory properties, which may be attributed to its ability to modulate key signaling pathways involved in inflammation. Additionally, preliminary studies have suggested that it may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
The pharmacological profile of 4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde has been further explored through detailed pharmacokinetic and pharmacodynamic studies. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the compound has been found to have good oral bioavailability and a favorable half-life, which are crucial factors for its potential use as an oral therapeutic agent.
In the context of drug development, 4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde is currently being evaluated in preclinical studies for its efficacy in treating inflammatory conditions and neurodegenerative disorders. Preclinical trials have demonstrated its safety profile and therapeutic potential, paving the way for further clinical investigations. Ongoing research aims to optimize its formulation and delivery methods to enhance its therapeutic benefits while minimizing potential side effects.
The structural versatility of 4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde also makes it an attractive scaffold for drug discovery efforts. Chemists are actively exploring various modifications to this core structure to identify analogs with improved potency and selectivity. For example, substituting different functional groups on the azepane ring or modifying the benzaldehyde moiety can lead to compounds with enhanced biological activity or improved pharmacological properties.
In conclusion, 4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde (CAS No. 2094274-66-3) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its favorable biological activity and pharmacological properties, positions it as a valuable candidate for further development as a therapeutic agent. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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